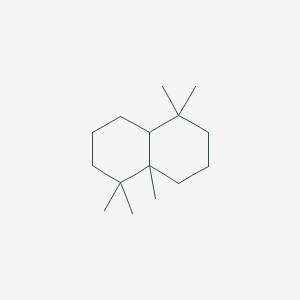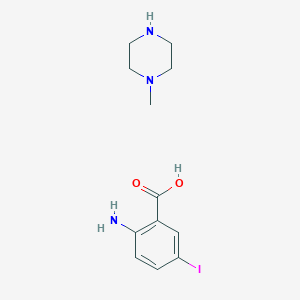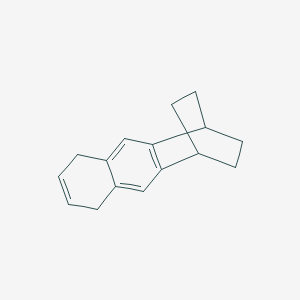
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is a unique chemical entity that combines two distinct functional groups. The first part, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, is a derivative of arginine, an amino acid known for its role in protein synthesis and various metabolic processes. The second part, 2-(dodecanoylamino)acetic acid, is a fatty acid derivative that can be involved in lipid metabolism and cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the protection of the amino and guanidino groups, followed by the introduction of the dodecanoylamino group. The reaction conditions often require the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and guanidino groups, leading to the formation of various oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dodecanoylamino moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted amino acids and fatty acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is used as a building block for the synthesis of complex peptides and proteins
Biology
In biological research, this compound is used to study protein-lipid interactions and membrane dynamics. It serves as a model compound for investigating the role of fatty acid modifications in protein function.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The fatty acid moiety can facilitate the transport of therapeutic agents across cell membranes, while the amino acid part can target specific cellular receptors.
Industry
In the industrial sector, this compound is used in the formulation of specialized coatings and surfactants. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid involves its interaction with cellular membranes and proteins. The fatty acid moiety integrates into lipid bilayers, altering membrane fluidity and permeability. The amino acid part can interact with specific protein receptors, modulating their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: A simpler derivative of arginine without the fatty acid moiety.
N-lauroylglycine: A fatty acid derivative similar to the dodecanoylamino part of the compound.
Uniqueness
The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid lies in its dual functionality. The combination of an amino acid and a fatty acid in a single molecule allows it to participate in diverse biochemical processes, making it a versatile tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
849799-54-8 |
|---|---|
Molekularformel |
C20H41N5O5 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid |
InChI |
InChI=1S/C14H27NO3.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-12H2,1H3,(H,15,16)(H,17,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChI-Schlüssel |
REHLJFXJROVYTI-VWMHFEHESA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)



![Ethanone,2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-,(2Z)-](/img/structure/B14187289.png)
![[1H-Indene-3,4-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14187299.png)

![4-Chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]-6-iodoquinazoline](/img/structure/B14187311.png)


![4-(1-Phenyl-2-(3-phenylureido)ethoxy)benzo[b]thiophene-2-carboximidamide](/img/structure/B14187333.png)


